4-(Cyclohex-1-EN-1-YL)butanoic acid
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Overview
Description
4-(Cyclohex-1-EN-1-YL)butanoic acid is an organic compound with the molecular formula C10H16O2. It is a carboxylic acid derivative featuring a cyclohexene ring attached to a butanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohex-1-EN-1-YL)butanoic acid can be achieved through several methods. One common approach involves the reaction of cyclohexene with butanoic acid under specific conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product. Industrial production methods often focus on cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohex-1-EN-1-YL)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanal.
Reduction: Formation of cyclohexanol.
Substitution: Formation of various substituted cyclohexene derivatives.
Scientific Research Applications
4-(Cyclohex-1-EN-1-YL)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Cyclohex-1-EN-1-YL)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Hexen-1-yl butanoic acid: Similar structure but with a hexene ring.
4-(Cyclohex-1-en-1-yl)-2-[4-(trifluoromethoxy)phenoxy]butanoic acid: Contains additional functional groups, leading to different properties
Uniqueness
Its cyclohexene ring and butanoic acid chain combination make it a versatile compound for various research and industrial purposes .
Properties
CAS No. |
2826-55-3 |
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Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
4-(cyclohexen-1-yl)butanoic acid |
InChI |
InChI=1S/C10H16O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h5H,1-4,6-8H2,(H,11,12) |
InChI Key |
FXFRNQWBJLNJHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCCC(=O)O |
Origin of Product |
United States |
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